2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol
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Overview
Description
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol is an organic compound that features a phenol group substituted with a bromine atom and three methyl groups The presence of an aminoethyl group adds to its complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol typically involves multi-step organic reactions. One common method starts with the bromination of 3,5,6-trimethylphenol, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination and substitution steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 2-(1-Aminoethyl)-3,5,6-trimethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminoethyl)-5-methylphenol
- 2-(1-Aminoethyl)-4-chloro-3,5,6-trimethylphenol
- 2-(1-Aminoethyl)-4-bromo-3,5-dimethylphenol
Uniqueness
2-(1-Aminoethyl)-4-bromo-3,5,6-trimethylphenol is unique due to the combination of its bromine and aminoethyl substituents, which confer distinct reactivity and potential applications. The presence of three methyl groups further enhances its stability and lipophilicity, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16BrNO |
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Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4-bromo-3,5,6-trimethylphenol |
InChI |
InChI=1S/C11H16BrNO/c1-5-6(2)11(14)9(8(4)13)7(3)10(5)12/h8,14H,13H2,1-4H3 |
InChI Key |
RAORYBQXGSOEJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(C)N)C)Br)C |
Origin of Product |
United States |
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